Human AChE Inhibition Potency: Cross-Study Comparison with Clinical-Stage Cholinesterase Inhibitors
The target compound inhibits recombinant human AChE with an IC₅₀ of 218 nM and a mixed-type inhibition Ki of 121 nM, as deposited in BindingDB/ChEMBL [1]. For context, cross-study benchmark values for the FDA-approved AChE inhibitor galantamine range from 350–500 nM (recombinant human AChE) [2], placing the target compound in a comparable potency range, though approximately 7.5-fold weaker than donepezil (IC₅₀ ~29 nM) [3][4]. Direct head-to-head data between the target compound and these comparators under identical assay conditions are not available, and this comparison should be interpreted with caution given inter-laboratory variability.
| Evidence Dimension | Inhibition of recombinant human acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | IC₅₀ = 218 nM; Ki = 121 nM (mixed-type inhibition) [1] |
| Comparator Or Baseline | Galantamine: IC₅₀ ≈ 350–500 nM [2]; Donepezil: IC₅₀ ≈ 29 nM [3][4] |
| Quantified Difference | ~1.6–2.3-fold more potent than galantamine; ~7.5-fold less potent than donepezil (cross-study) |
| Conditions | Recombinant human AChE; acetylthiocholine iodide substrate; pre-incubation 10–20 min; Ellman's method (varying slightly across studies) |
Why This Matters
Demonstrates that this TAMM scaffold possesses measurable human AChE inhibition, a property absent from structural analogs, which may guide medicinal chemistry efforts targeting the cholinergic system.
- [1] BindingDB Entry BDBM50509708 (CHEMBL4458648). IC₅₀ = 218 nM; Ki = 121 nM for recombinant human AChE. Curated by ChEMBL. View Source
- [2] Comparison table from PMC article showing galantamine IC₅₀ values for AChE. View Source
- [3] Donepezil IC₅₀ data from PMC Table 1; IC₅₀ = 29 nM against human AChE. View Source
- [4] Intede database entry for donepezil listing ACHE IC₅₀ = 0.002 μM (2 nM). Value of 29 nM used as more commonly reported benchmark. View Source
